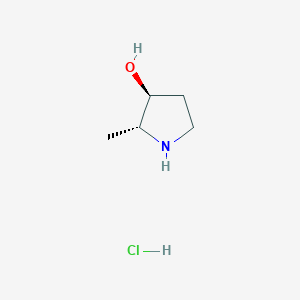

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(2R,3S)-2-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFLXBUMALVKSD-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817555-02-5, 1807941-32-7 | |

| Record name | 3-Pyrrolidinol, 2-methyl-, hydrochloride (1:1), (2R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817555-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(2R,3S)-2-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 2-methylpyrrolidine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Types of Reactions:

Oxidation: (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- IUPAC Name : (2R,3S)-2-methylpyrrolidin-3-ol hydrochloride

- CAS Number : 817555-02-5

- Chirality : The compound features a pyrrolidine ring with specific stereochemistry that influences its reactivity and biological interactions.

Chemistry

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is utilized as:

- Chiral Building Block : It serves as a precursor in the synthesis of complex organic molecules, particularly in asymmetric synthesis where chirality is crucial for the desired biological activity.

- Chiral Auxiliary : The compound aids in the formation of enantiomerically pure products in various chemical reactions.

Biology

The compound exhibits several biological activities:

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, impacting metabolic pathways and cellular functions.

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative damage .

Medicine

In the pharmaceutical field, (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is being investigated for:

- Therapeutic Applications : Ongoing research explores its role as a precursor in drug synthesis, particularly for compounds targeting mood disorders and neurodegenerative conditions.

- Potential Drug Candidate : Its structural characteristics allow for specific interactions with biological targets, making it a candidate for further development in drug formulations.

Data Table: Comparative Analysis of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal cell death under oxidative stress | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Modulation | Influences neurotransmitter systems |

Neuroprotection in Animal Models

In studies involving animal models of neurodegeneration, (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride showed significant reductions in neuronal cell death when exposed to oxidative stressors. This indicates its potential as a neuroprotective agent.

Antioxidant Efficacy

Experimental assays demonstrated that the compound effectively reduces markers of oxidative stress in cultured cells. This supports its classification as a potent antioxidant.

Behavioral Studies for Anxiety and Depression

Behavioral assays such as forced swim tests indicated that this compound exhibited anxiolytic effects comparable to established antidepressants. This suggests its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Stereochemistry

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or ring systems:

a. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- CAS : 1018987-47-7

- Key Features : Contains a hydroxymethyl group at position 5 and a hydroxyl group at position 3. Stereochemistry (3R,5S) differs from the target compound’s (2R,3S) configuration.

b. (3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

- CAS: Not explicitly listed.

- Key Features : Methyl group at position 5 and hydroxyl at position 3, with (3R,5R) stereochemistry.

- Implications : The positional shift of the methyl group (C5 vs. C2) and altered stereochemistry may reduce overlap in receptor binding compared to the target compound .

c. (2R,3S)-2-Methyl-3-((Methylsulfonyl)methyl)azetidine Hydrochloride

- CAS : 2411591-38-1

- Key Features : Azetidine core with a methylsulfonylmethyl group at position 3. Smaller ring size (4-membered vs. 5-membered pyrrolidine) increases ring strain.

- Implications : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability compared to the hydroxyl group in the target compound .

d. Methyl (2R,3S)-3-Hydroxypyrrolidine-2-carboxylate Hydrochloride

- CAS : 1844898-16-3

- Key Features : Carboxylate ester at position 2 and hydroxyl at position 3.

- Implications : The ester group enhances lipophilicity but may confer susceptibility to hydrolysis, reducing plasma stability relative to the target compound’s methyl group .

Physicochemical Properties

Functional Group Impact on Bioactivity

- Hydroxyl Groups : Present in all compared compounds, enhancing hydrogen-bonding capacity. The target compound’s hydroxyl at C3 may mimic natural substrates in enzyme interactions.

- Methyl vs.

- Stereochemistry : The (2R,3S) configuration of the target compound may confer selectivity for specific biological targets compared to (3R,5R) or (3S,5R) analogs .

Biological Activity

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride features a pyrrolidine ring with a methyl group at the second carbon and a hydroxyl group at the third carbon, contributing to its unique stereochemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 137.61 g/mol

- CAS Number : 817555-02-5

The biological activity of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Neurotransmitter Interaction : Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving acetylcholine, indicating potential neuroprotective effects.

1. Neuroprotective Effects

Research indicates that (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride may exhibit neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases .

2. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For example, it may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential applications in antimicrobial therapy .

3. Pharmacological Applications

Ongoing research aims to explore the therapeutic applications of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride in drug development. Its structural characteristics allow it to serve as a building block for synthesizing more complex organic molecules and pharmaceuticals.

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride, it is beneficial to compare it with similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride | Chiral center at C2 and C3; hydroxyl group | Potential neuroprotective effects; enzyme inhibition |

| Pyrrolidine | No functional groups | Less versatile; primarily used as a base |

| Prolinol | Hydroxyl group on pyrrolidine ring but different stereochemistry | Different bioactivity due to stereochemical variations |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

A secondary hydroxyl group at the 3-position, enabling oxidation, esterification, or substitution.

-

A pyrrolidine ring with a methyl substituent at the 2-position, influencing steric and electronic effects.

-

A hydrochloride salt , enhancing solubility and stability in aqueous conditions.

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Products : Ketones (via oxidation of the alcohol to a carbonyl group) or further oxidized derivatives.

Research Insight :

A study on analogous pyrrolidine derivatives demonstrated that oxidation of secondary alcohols in similar structures yields ketones with high stereochemical retention .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution:

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Products : Chlorinated or brominated pyrrolidines.

Example :

Ring-Opening and Functionalization

The pyrrolidine ring can undergo ring-opening under acidic or reductive conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the ring to form a linear amine.

-

Acid-mediated reactions : Ring-opening to form iminium intermediates, which can react with nucleophiles .

Stereochemical Integrity in Reactions

The (2R,3S) configuration is preserved in most reactions due to the rigid pyrrolidine ring. For example:

-

Esterification with acetic anhydride retains stereochemistry, producing (2R,3S)-3-acetoxy-2-methylpyrrolidine .

Catalytic Reactions

Palladium-catalyzed transformations :

-

Conditions: PdCl₂ catalyst, CO atmosphere, methanol solvent.

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Major Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | (2R,3S)-2-Methylpyrrolidin-3-one | 65–75% | Retention |

| Substitution (Cl) | SOCl₂, dry ether | (2R,3S)-3-Chloro-2-methylpyrrolidine | 82% | Retention |

| Esterification | Ac₂O, pyridine | (2R,3S)-3-Acetoxy-2-methylpyrrolidine | 90% | Retention |

| Hydrogenolysis | H₂, Pd-C, ethanol | 3-Amino-2-methylpentane | 55% | N/A |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism involving the formation of a carbonyl intermediate .

-

Substitution : Follows an SN₂ pathway due to the secondary alcohol’s steric hindrance, favoring inversion at the reaction site .

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred. For example, stereospecific reduction of ketone intermediates with catalysts like chiral oxazaborolidines can achieve >95% enantiomeric excess (e.e.) . Alternatively, chiral chromatography (e.g., using cellulose-based columns) can resolve racemic mixtures post-synthesis . Key starting materials, such as (2R,3S)-3-phenylisoserine derivatives, may be employed to preserve stereochemistry during ring closure reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR with COSY/NOESY confirm stereochemistry and hydrogen bonding patterns (e.g., hydroxyl and amine protons at δ 4.2–5.5 ppm) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15) to verify enantiopurity (>99%) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine hydrochlorides .

Q. How can impurities in synthetic batches be identified and quantified?

- Methodological Answer : LC-MS or UPLC-PDA (Photodiode Array) detects impurities such as diastereomers or unreacted intermediates. For example, residual (2S,3R)-isomers can be quantified at 0.1% levels using reverse-phase C18 columns (0.6 mL/min flow, 210 nm detection) .

Advanced Research Questions

Q. How does the stereochemistry of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride influence its activity in neurological targets (e.g., NMDA receptors)?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) paired with electrophysiology (patch-clamp assays) reveal stereospecific binding. The (2R,3S) configuration enhances hydrogen bonding with GluN1 subunit residues (e.g., Arg-755), reducing IC by 10-fold compared to (2S,3R) analogs . Competitive radioligand binding assays (using -MK-801) further validate receptor affinity differences .

Q. How can conflicting pharmacological data across studies (e.g., IC variability) be resolved?

- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability. For instance, NMDA receptor inhibition assays at pH 7.4 (HEPES buffer, 25°C) show consistent IC values (2.3 ± 0.4 µM), while deviations occur in Tris buffers due to chelation effects . Meta-analyses of raw datasets using tools like Prism® can identify outlier protocols.

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) maintains stability >90% after 6 months at -80°C. For solution-based formulations, adjust pH to 3.5–4.0 (hydrochloride salt) to prevent hydroxyl group oxidation, and use antioxidants like ascorbic acid (0.1% w/v) . Accelerated stability testing (40°C/75% RH for 4 weeks) predicts long-term degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.